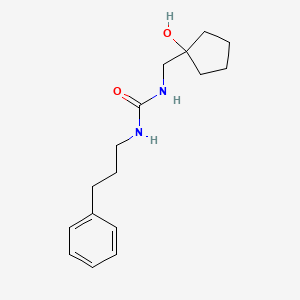
1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea is an organic compound that features a cyclopentyl group, a phenylpropyl group, and a urea moiety
Applications De Recherche Scientifique
1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be utilized in the design of novel polymers or materials with specific mechanical or chemical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving urea derivatives.
Industrial Applications: Potential use in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea typically involves the following steps:
Formation of the Hydroxycyclopentyl Intermediate: Cyclopentanone is reacted with a suitable reducing agent, such as sodium borohydride, to yield 1-hydroxycyclopentane.
Alkylation: The hydroxycyclopentane is then alkylated with a halomethyl derivative, such as chloromethyl ether, under basic conditions to form 1-(1-hydroxycyclopentyl)methyl ether.
Urea Formation: The alkylated intermediate is reacted with phenylpropylamine in the presence of a urea-forming reagent, such as phosgene or triphosgene, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of 1-((1-Ketocyclopentyl)methyl)-3-(3-phenylpropyl)urea.
Reduction: Formation of 1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)amine.
Substitution: Formation of nitro or sulfonyl derivatives of the phenylpropyl group.
Mécanisme D'action
The mechanism of action of 1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxycyclopentyl and phenylpropyl groups may facilitate binding to specific sites, while the urea moiety can form hydrogen bonds or other interactions that stabilize the compound within the target site. This can lead to modulation of the target’s activity, resulting in the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)amine: Similar structure but with an amine group instead of a urea moiety.
1-((1-Ketocyclopentyl)methyl)-3-(3-phenylpropyl)urea: Similar structure but with a ketone group instead of a hydroxy group.
1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
Uniqueness
1-((1-Hydroxycyclopentyl)methyl)-3-(3-phenylpropyl)urea is unique due to the combination of its hydroxycyclopentyl, phenylpropyl, and urea groups. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-15(18-13-16(20)10-4-5-11-16)17-12-6-9-14-7-2-1-3-8-14/h1-3,7-8,20H,4-6,9-13H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOJMXPULGZCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
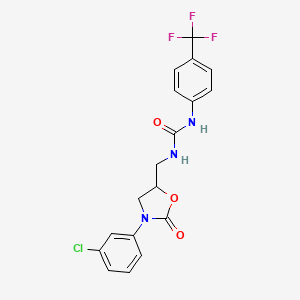
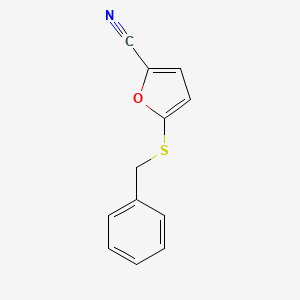
![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)
![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
![N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2509148.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
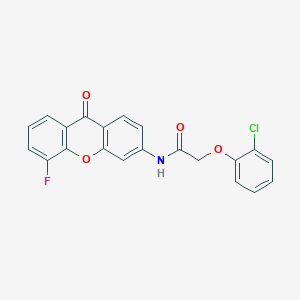
![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)
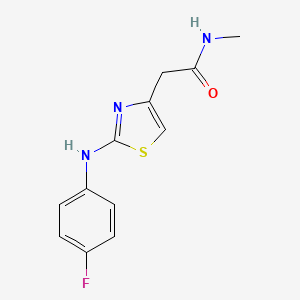
![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)
![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)
